Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside (CAS 87508-17-6) is a highly specialized, conformationally restricted thioglycoside building block utilized in advanced carbohydrate synthesis. Featuring a robust phenylthio anomeric leaving group and a 4,6-O-benzylidene acetal, this compound locks the pyranose ring into a rigid 4C1 chair conformation. This structural rigidity imparts a pronounced torsional 'disarming' effect, lowering its relative reactivity compared to fully ether-protected analogs. Commercially supplied as a stable, crystalline powder with a melting point of 179-185 °C, it provides free C2 and C3 hydroxyl groups for immediate, regioselective functionalization. For procurement teams and process chemists, it serves as a ready-to-use, stereodirecting intermediate that eliminates the need for early-stage protection steps in the assembly of complex oligosaccharides and pharmaceutically relevant glycoconjugates.
Substituting this specific 4,6-O-benzylidene-protected phenyl thioglycoside with generic alternatives, such as fully unprotected phenyl 1-thio-beta-D-glucopyranoside or flexible 4,6-di-O-benzyl analogs, fundamentally alters the synthetic pathway. The absence of the 4,6-benzylidene lock removes the torsional disarming effect, which prevents the compound from being used as a stable acceptor in chemoselective 'armed-disarmed' glycosylations. Furthermore, flexible analogs fail to exert the same stereodirecting influence on the oxacarbenium ion intermediate, leading to poor alpha/beta selectivity during glycosidic bond formation. Attempting to use a different anomeric leaving group, such as an ethylthio (SEt) or trichloroacetimidate, compromises the established activation thresholds required for orthogonal one-pot oligosaccharide synthesis, leading to premature activation or degradation under standard NIS/TfOH conditions[1].
The 4,6-O-benzylidene group exerts a strong torsional and electronic disarming effect on the phenylthio leaving group. When subjected to competitive glycosylation conditions using NIS/TfOH or BSP/Tf2O, fully ether-protected 'armed' donors (such as phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside) react preferentially. The 4,6-O-benzylidene-protected target compound remains intact and acts as a glycosyl acceptor, achieving high-yield disaccharide formation without self-condensation, whereas using an armed acceptor would result in a complex mixture of homocoupled products [1].
| Evidence Dimension | Relative Activation and Chemoselective Coupling Yield |
| Target Compound Data | Phenyl 4,6-O-benzylidene-1-thio-beta-D-glucopyranoside (Acts as stable disarmed acceptor, yielding >75% cross-coupled product) |
| Comparator Or Baseline | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-glucopyranoside (Armed donor, selectively activated) |
| Quantified Difference | Complete selective activation of the armed donor over the target compound, preventing target compound self-condensation. |
| Conditions | Competitive glycosylation using NIS/TfOH or BSP/Tf2O activation at low temperatures. |
Allows process chemists to perform iterative, one-pot oligosaccharide syntheses without the costly and time-consuming steps of changing anomeric leaving groups.
The rigidity imposed by the 4,6-O-benzylidene acetal locks the pyranose ring in the 4C1 conformation, which heavily influences the trajectory of nucleophilic attack on the intermediate oxacarbenium ion. In standard glycosylation assays, 4,6-O-benzylidene-protected donors consistently direct the formation of alpha-glycosidic linkages. In contrast, flexible donors lacking the 4,6-acetal lock (such as 4,6-di-O-benzyl derivatives) typically yield poor stereoselectivity or favor the beta-anomer under identical activation conditions, significantly complicating purification [1].
| Evidence Dimension | Alpha/Beta Stereoselectivity Ratio |
| Target Compound Data | 4,6-O-benzylidene protected thioglucoside donor (Heavily favors alpha-linkages, often >5:1 α/β) |
| Comparator Or Baseline | Flexible 4,6-di-O-benzyl thioglucoside donor (Yields mixed or beta-favored products) |
| Quantified Difference | Target compound shifts the reaction pathway to strongly favor the alpha-anomer due to torsional restriction. |
| Conditions | Standard glycosylation with NIS/TMSOTf or BSP/Tf2O activation. |
High stereoselectivity drastically reduces downstream purification bottlenecks and yield losses associated with separating closely eluting anomeric mixtures.
Procuring the pre-installed 4,6-O-benzylidene derivative directly bypasses the need to synthesize it from the unprotected phenyl 1-thio-beta-D-glucopyranoside. The standard laboratory conversion using benzaldehyde dimethyl acetal and a catalytic acid typically proceeds in 70-92% yield but requires solvent extraction, neutralization, and crystallization to isolate. By starting with CAS 87508-17-6, procurement eliminates these processing steps and the associated mass loss, providing immediate access to the free C2 and C3 hydroxyls for regioselective acylation or alkylation[1].
| Evidence Dimension | Synthetic Step Economy and Yield Retention |
| Target Compound Data | Pre-synthesized CAS 87508-17-6 (0 steps to 4,6-protection, 100% starting mass retention) |
| Comparator Or Baseline | Unprotected Phenyl 1-thio-beta-D-glucopyranoside (Requires 1 step, 70-92% yield) |
| Quantified Difference | Saves 1 synthetic step and avoids an 8-30% yield loss associated with the acetalation and purification process. |
| Conditions | Standard acetalation using benzaldehyde dimethyl acetal and acid catalyst. |
Directly lowers the cost of goods and accelerates the critical path for manufacturing highly specific carbohydrate building blocks.
This compound is the right choice for acting as a stable, disarmed glycosyl acceptor in iterative, one-pot syntheses. Its torsional deactivation allows fully ether-protected 'armed' donors to be activated first without triggering cross-reactivity or self-condensation of the acceptor [1].
Ideal for synthesizing complex glycoconjugates where strict alpha-stereocontrol is required. The rigid 4,6-benzylidene lock directs nucleophilic attack on the oxacarbenium ion, minimizing the formation of unwanted beta-anomers and streamlining downstream purification[2].
The optimal starting material for generating highly specific glycosyl donors (e.g., 2-O-benzoyl-3-O-benzyl derivatives). Because the C4 and C6 positions are already securely protected, it eliminates early-stage protection bottlenecks and accelerates process chemistry workflows [3].